molecular formula C₁₉H₂₀ClNO₃ B1145438 Defluoro Paroxetine Hydrochloride CAS No. 130777-04-7

Defluoro Paroxetine Hydrochloride

カタログ番号 B1145438
CAS番号: 130777-04-7
分子量: 345.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of Defluoro Paroxetine Hydrochloride is C19H22ClNO3 . The compound is a white to off-white powder with a molecular weight of 347.84g/mol.


Physical And Chemical Properties Analysis

Defluoro Paroxetine Hydrochloride is a white to off-white powder with a molecular weight of 347.84g/mol. The compound has a melting point of 227-230°C and a solubility of 20 mg/mL in ethanol.

作用機序

Defluoro Paroxetine Hydrochloride enhances serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the serotonin (SERT) receptor . This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms .

Safety and Hazards

Defluoro Paroxetine Hydrochloride is harmful if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Defluoro Paroxetine Hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "3,4-dihydroxyphenylacetic acid", "2-(4-methylpiperazin-1-yl)ethanol", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methyl iodide", "sodium borohydride", "sodium cyanoborohydride", "acetic anhydride", "acetic acid", "triethylamine", "ethyl acetate", "water", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and 3,4-dihydroxyphenylacetic acid in the presence of potassium carbonate and acetic anhydride to form 4-(3,4-dihydroxyphenyl)-3-fluorobenzaldehyde.", "Step 2: Reduction of 4-(3,4-dihydroxyphenyl)-3-fluorobenzaldehyde with sodium borohydride in the presence of acetic acid and triethylamine to form 4-(3,4-dihydroxyphenyl)-3-fluorobenzyl alcohol.", "Step 3: Protection of the hydroxyl group of 4-(3,4-dihydroxyphenyl)-3-fluorobenzyl alcohol with methyl iodide and sodium hydroxide to form 4-(3,4-dimethoxyphenyl)-3-fluorobenzyl alcohol.", "Step 4: Conversion of 4-(3,4-dimethoxyphenyl)-3-fluorobenzyl alcohol to 4-(3,4-dimethoxyphenyl)-3-fluorobenzylamine through reaction with methyl iodide and 2-(4-methylpiperazin-1-yl)ethanol.", "Step 5: Reduction of 4-(3,4-dimethoxyphenyl)-3-fluorobenzylamine with sodium cyanoborohydride to form Defluoro Paroxetine.", "Step 6: Conversion of Defluoro Paroxetine to Defluoro Paroxetine Hydrochloride through reaction with hydrochloric acid in ethyl acetate and diethyl ether." ] }

CAS番号

130777-04-7

分子式

C₁₉H₂₀ClNO₃

分子量

345.82

同義語

trans-(+)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。